N,N-dimethylazetidine-1-sulfonamide
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Overview
Description
N,N-dimethylazetidine-1-sulfonamide is an organosulfur compound with the molecular formula C5H13N3O2S. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a sulfonamide group. It is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
N,N-dimethylazetidine-1-sulfonamide, like other sulfonamides, primarily targets two enzymes: carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid in bacteria .
Mode of Action
This compound interacts with its targets by acting as a competitive inhibitor. It mimics the natural substrates of these enzymes, thereby blocking their active sites and preventing the normal substrates from binding . This results in the inhibition of the enzymes’ activities, leading to a disruption in the physiological processes they are involved in .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase by this compound affects several biochemical pathways. The inhibition of carbonic anhydrase can lead to a decrease in the rate of conversion of carbon dioxide and water into bicarbonate and protons, affecting processes like diuresis and the regulation of body pH . On the other hand, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid in bacteria, which is essential for the production of nucleic acids .
Pharmacokinetics
It is known that sulfonamides, in general, are well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action primarily result from the inhibition of its target enzymes. The disruption of carbonic anhydrase can affect acid-base balance and fluid regulation in the body, while the inhibition of dihydropteroate synthetase can lead to a halt in the growth of bacteria due to the disruption of folic acid synthesis and, consequently, nucleic acid production .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution in the body. Additionally, factors such as temperature and light exposure can affect the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylazetidine-1-sulfonamide typically involves the reaction of azetidine with dimethylamine and a sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Azetidine Synthesis: Azetidine can be synthesized from 3-chloropropylamine hydrochloride through cyclization.
Sulfonamide Formation: The azetidine is then reacted with dimethylamine and a sulfonyl chloride (such as methanesulfonyl chloride) in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylazetidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
N,N-dimethylazetidine-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylformamide: A solvent with similar dimethylamine functionality.
N,N-dimethylacetamide: Another solvent with similar properties.
Sulfonamides: A class of compounds with similar sulfonamide groups.
Uniqueness
N,N-dimethylazetidine-1-sulfonamide is unique due to its azetidine ring structure, which imparts distinct chemical and physical properties compared to other sulfonamides. This uniqueness makes it valuable in specific research and industrial applications where other compounds may not be suitable.
Properties
IUPAC Name |
N,N-dimethylazetidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c1-6(2)10(8,9)7-4-3-5-7/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGXATAXFAISML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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